molecular formula C7H10ClN3 B13135730 4-Chloro-N2-ethylpyridine-2,3-diamine

4-Chloro-N2-ethylpyridine-2,3-diamine

Cat. No.: B13135730
M. Wt: 171.63 g/mol
InChI Key: OVQDSUKAFGYZIK-UHFFFAOYSA-N
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Description

    2-chloro-N4-ethylpyridine-3,4-diamine: is a chemical compound with the molecular formula C₇H₁₀ClN₃.

  • It belongs to the class of pyridine derivatives and contains both an ethyl group (C₂H₅) and a chlorine atom (Cl) attached to the pyridine ring.
  • This compound has applications in various fields due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 2-chloropyridine with ethylenediamine under appropriate conditions.

      Reaction Conditions: The reaction typically occurs at elevated temperatures in a solvent such as ethanol or acetonitrile.

      Industrial Production: While specific industrial methods may vary, the synthesis usually takes place in batch reactors or continuous flow systems.

  • Chemical Reactions Analysis

      Reactivity: 2-chloro-N4-ethylpyridine-3,4-diamine can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: These reactions yield substituted pyridine derivatives, which find applications in pharmaceuticals and agrochemicals.

  • Scientific Research Applications

      Medicine: Researchers explore its potential as a building block for drug development, especially in antiviral or anticancer agents.

      Chemistry: It serves as a versatile intermediate for synthesizing other pyridine-based compounds.

      Industry: Its use extends to the production of specialty chemicals and materials.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • In drug development, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other halogenated pyridine derivatives, such as 2-chloropyridine or 2-bromopyridine.

      Uniqueness: The presence of both an ethyl group and a chlorine atom in the same molecule distinguishes it from related compounds.

    Properties

    Molecular Formula

    C7H10ClN3

    Molecular Weight

    171.63 g/mol

    IUPAC Name

    4-chloro-2-N-ethylpyridine-2,3-diamine

    InChI

    InChI=1S/C7H10ClN3/c1-2-10-7-6(9)5(8)3-4-11-7/h3-4H,2,9H2,1H3,(H,10,11)

    InChI Key

    OVQDSUKAFGYZIK-UHFFFAOYSA-N

    Canonical SMILES

    CCNC1=NC=CC(=C1N)Cl

    Origin of Product

    United States

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